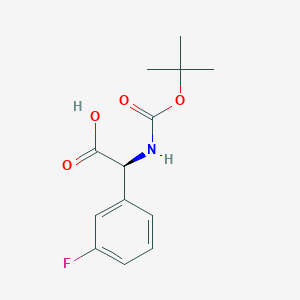

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid

Description

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid (CAS 2231664-31-4) is a high-purity (≥97%) chiral intermediate used in pharmaceutical synthesis and research. Its molecular formula is C₁₁H₁₇F₂NO₄ (MW 265.25), featuring a tert-butoxycarbonyl (Boc) group protecting the amino functionality and a 3-fluorophenyl substituent at the α-carbon of the acetic acid backbone . The Boc group enhances stability during synthetic processes, while the fluorine atom on the phenyl ring modulates electronic properties and lipophilicity, influencing target binding and metabolic stability.

Properties

IUPAC Name |

(2S)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUXJZKOGWPGP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the α-Amino Acid Backbone

The phenylglycine scaffold is typically synthesized via Strecker synthesis or Bucherer–Bergs reaction , which introduce the amino and carboxylic acid groups adjacent to the aromatic ring. For 3-fluorophenyl derivatives, the fluorine substituent is often introduced early in the synthesis through electrophilic aromatic substitution or by starting with fluorinated precursors. For example, (S)-4-fluorophenylglycine, a related compound, is synthesized via enzymatic resolution of racemic mixtures using acylases.

Boc Protection of the Amino Group

The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF). This step protects the amine from undesired side reactions during subsequent synthetic steps. In a representative procedure, the amino group of 3-fluorophenylglycine is treated with Boc anhydride at 0–5°C, yielding the Boc-protected intermediate.

Stereochemical Control

Achieving the (S)-configuration requires asymmetric synthesis or chiral resolution . Industrial-scale methods often employ chiral auxiliaries or enzymatic catalysis . For instance, Hanhong Chemical reports using L-specific acylases to resolve racemic mixtures of N-Boc-3-fluorophenylglycine, achieving enantiomeric excess (ee) >98%.

Detailed Synthetic Protocols

Method A: Boc Protection of Preformed 3-Fluorophenylglycine

Procedure :

-

Dissolve (S)-3-fluorophenylglycine (1.0 equiv) in a mixture of THF and water (3:1 v/v).

-

Add Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

-

Stir for 12 hours at room temperature.

-

Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate the Boc-protected product.

Method B: Asymmetric Hydrogenation of α-Keto Acids

This method avoids resolution by directly synthesizing the (S)-enantiomer:

-

Prepare α-keto-3-fluorophenylacetic acid via Friedel–Crafts acylation of fluorobenzene.

-

Conduct asymmetric hydrogenation using a Ru-BINAP catalyst to reduce the keto group to an amine.

Key Data :

-

Catalyst: RuCl₂[(S)-BINAP]

-

Pressure: 50 psi H₂

-

ee: 99%

Industrial-Scale Production and Optimization

Pharmaceutical manufacturers prioritize cost-efficiency and scalability. Hanhong Chemical employs a hybrid approach combining enzymatic resolution and Boc protection:

-

Racemic Synthesis :

-

Enzymatic Resolution :

-

Boc Protection :

-

React the resolved (S)-3-fluorophenylglycine with Boc anhydride in a biphasic solvent system.

-

Scale-Up Challenges :

-

Racemization : Minimized by maintaining pH <8 during protection.

-

Purification : Recrystallization from ethanol/water yields >99.5% pure product.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Enantiomeric excess | Chiral HPLC | ≥98% (S)-isomer |

| Chemical purity | Reverse-phase HPLC | ≥99.5% |

| Melting point | DSC | 210–215°C |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Enzymatic Resolution | High enantioselectivity, scalable | Requires racemic synthesis |

| Asymmetric Catalysis | Direct (S)-isomer production | Expensive catalysts |

| Classical Resolution | Low-cost reagents | Low yields, multiple steps |

Chemical Reactions Analysis

Reaction Conditions and Yields

The following table summarizes some reaction conditions and yields associated with the synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid:

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Amination | Room temperature, 24 hours | 85 | Using triethylamine as a base |

| Nitrogen Migration | DCB/CHCl3 (1:1), -50 °C, 16 hours | 98 | High enantiomeric excess achieved |

| Rearrangement | DCB/CHCl3 (1:1), -30 °C | 93 | Requires specific catalyst |

Spectroscopic Analysis

The characterization of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid typically involves several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides detailed information about the molecular structure, confirming the presence of functional groups and their environments.

- High-Performance Liquid Chromatography (HPLC) : This technique is essential for assessing the purity and enantiomeric composition of the synthesized compound.

- Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound through fragmentation patterns.

Crystallography

X-ray crystallography has been employed to elucidate the crystal structure of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, revealing intermolecular interactions such as hydrogen bonds that stabilize its solid-state structure . The crystal data indicate a triclinic system with specific lattice parameters that can influence its reactivity and interactions in biological systems.

Scientific Research Applications

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound is used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under mild conditions, revealing the free amine, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing its biological activity .

Comparison with Similar Compounds

Enantiomeric Pair: (R)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic Acid

- CAS : 209680-91-1

- Molecular Formula: C₁₃H₁₆FNO₄ (MW 269.27)

- Key Differences :

- The R-enantiomer exhibits opposite stereochemistry at the chiral center, which can drastically alter pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics. For instance, one enantiomer may show higher target affinity or reduced off-target effects compared to the other .

- Biological Implications : Enantiomers often display divergent bioactivity profiles. For example, the S-form might act as an agonist while the R-form is inactive or antagonistic, depending on the target protein’s stereochemical preferences .

Cyclobutyl Analog: (S)-2-(Tert-butoxycarbonylamino)-2-(3,3-difluorocyclobutyl)acetic Acid

- CAS : 2231664-31-4 (same core structure as the parent compound but with a 3,3-difluorocyclobutyl group)

- Molecular Formula: C₁₁H₁₇F₂NO₄ (MW 265.25)

- Key Differences: Substituent: Replacement of the 3-fluorophenyl group with a rigid 3,3-difluorocyclobutyl ring. The difluoro substitution increases electronegativity, improving metabolic stability by resisting oxidative degradation . Applications: Preferred in contexts requiring reduced molecular flexibility, as rigid structures often correlate with improved oral bioavailability (fewer rotatable bonds) .

Cyclohexyl Derivative: (S)-2-(Tert-butoxycarbonylamino)-2-(4,4-difluorocyclohexyl)acetic Acid

- CAS : 394735-65-0

- Molecular Formula: C₁₃H₂₁F₂NO₄ (MW 293.31)

- Key Differences: Substituent: A bulkier 4,4-difluorocyclohexyl group replaces the phenyl ring. The axial-equatorial fluorine arrangement may influence dipole interactions . Bioavailability: Larger molecular weight (293 vs. 265) and increased rotatable bonds could lower oral bioavailability compared to the parent compound .

Thiophene-Containing Analog: 2-(Boc-Amino)-2-(3-Thiophenyl)acetic Acid

- CAS : 40512-57-0

- Molecular Formula: C₁₁H₁₅NO₄S (MW 257.30)

- Key Differences: Substituent: Thiophene replaces the fluorophenyl group. Electronic Effects: Thiophene’s sulfur atom provides weaker electron-withdrawing effects compared to fluorine, altering charge distribution and π-π stacking interactions. This may reduce binding affinity in targets reliant on halogen bonding .

Unprotected Amine: 2-Amino-2-(3-fluorophenyl)acetic Acid Hydrochloride

- CAS : 1137474-81-7

- Molecular Formula: C₈H₈FNO₂·HCl (MW 205.61)

- Key Differences :

Trifluoromethylphenyl Derivative: Fluoro[4-(Trifluoromethyl)phenyl]acetic Acid

- Molecular Formula : C₉H₆F₄O₂ (estimated MW 222.14)

- Key Differences :

- Substituent : A 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and higher lipophilicity (logP ~2.5).

- Bioactivity : Enhanced lipophilicity may improve blood-brain barrier penetration but could increase off-target binding in hydrophobic regions .

Biological Activity

(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid, commonly referred to as Boc-(S)-2-amino-2-(3-fluorophenyl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₃H₁₆FNO₄

- Molecular Weight : 269.27 g/mol

- CAS Number : 1236349-77-1

- Solubility : Moderately soluble in various solvents; solubility reported at 0.0191 mg/ml in water.

- Log P (octanol-water partition coefficient) : Approximately 2.33, indicating moderate lipophilicity .

Biological Activity

The biological activity of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid is primarily influenced by its structural features, particularly the presence of the fluorinated phenyl group. Fluorinated compounds are known to enhance metabolic stability and bioactivity due to their unique electronic properties.

The compound's mechanism of action is linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies have shown that fluorinated amino acids can act as inhibitors of certain enzymes, which may lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Case Studies

- Anticancer Activity : Research has indicated that compounds similar to (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid exhibit anticancer properties through the inhibition of protein synthesis pathways. For example, a study demonstrated that fluorinated amino acids could inhibit the growth of certain cancer cell lines by interfering with mTOR signaling pathways .

- Enzyme Inhibition : A detailed investigation into the compound's interaction with cytochrome P450 enzymes revealed that it acts as a selective inhibitor for CYP2C19. This property suggests potential applications in drug metabolism modulation and personalized medicine .

- Synthesis and Characterization : The synthesis of (S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid has been documented extensively, showcasing methods that yield high purity and yield. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and stability under physiological conditions .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 269.27 g/mol |

| Log P | 2.33 |

| Solubility | 0.0191 mg/ml |

| Boiling Point | Not available |

Q & A

Q. What are the optimal synthetic routes for (S)-2-(tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group followed by coupling with a fluorophenylacetic acid derivative. Key steps include:

- Boc Protection : Reaction of the amino group with Boc anhydride in a biphasic solvent system (e.g., THF/water) under basic conditions (e.g., NaHCO₃) .

- Coupling : Use of carbodiimide reagents (e.g., EDC) with HOBt to activate the carboxylic acid for amide bond formation .

- Chiral Resolution : Enantiomeric purity is achieved via chiral HPLC or crystallization with resolving agents like L-tartaric acid .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, THF/H₂O, NaHCO₃ | 75-85% | |

| Acid Activation | EDC, HOBt, DMF | >90% | |

| Chiral Purification | Chiralcel OD-H column, hexane/IPA | 99% ee |

Q. How is this compound characterized to confirm its structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to identify Boc (δ ~1.4 ppm for tert-butyl), fluorophenyl (δ ~7.0-7.5 ppm), and α-proton (δ ~4.5-5.0 ppm). 2D experiments (HSQC, HMBC) resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅FNO₄: 284.10) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

Q. What purification techniques are effective for removing byproducts?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted Boc reagents .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How does the 3-fluorophenyl group influence binding to biological targets (e.g., viral proteases)?

In peptidomimetic inhibitors (e.g., West Nile virus NS2B-NS3 protease), the 3-fluorophenyl moiety enhances hydrophobic interactions and electron-withdrawing effects, improving binding affinity. Computational docking studies suggest fluorination reduces metabolic degradation .

Q. What challenges arise in X-ray crystallographic analysis of this compound?

- Crystal Twinning : Common due to flexible Boc and fluorophenyl groups. Use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Disorder : The tert-butyl group may exhibit rotational disorder. Apply restraints (DFIX, SIMU) during refinement .

Q. How can discrepancies in NMR data (e.g., unexpected splitting) be resolved?

- Solvent Effects : Trifluoroacetic acid (TFA) residues from synthesis can split signals. Use deuterated solvents and thorough drying .

- Dynamic Processes : Temperature-dependent NMR (e.g., VT-NMR) identifies rotational barriers in the Boc group .

Q. What strategies ensure enantiomeric purity during scale-up synthesis?

- Asymmetric Catalysis : Use of chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps .

- Continuous Flow Systems : Microreactors improve stereochemical control via precise temperature/residence time management .

Q. How can computational modeling predict metabolic stability of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.